Product packaging for Pentabromoethane(Cat. No.:CAS No. 75-95-6)

Pentabromoethane

Cat. No.: B1585512
CAS No.: 75-95-6
M. Wt: 424.55 g/mol
InChI Key: OGVPXEPSTZMAFF-UHFFFAOYSA-N
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Description

Contextualization of Brominated Ethanes within Chemical Sciences

Halogenated hydrocarbons are organic compounds where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, fluorine, or iodine. nc.govauburn.edu This substitution significantly alters the chemical and physical properties of the parent hydrocarbon. auburn.edu Brominated ethanes are a subgroup of these compounds, specifically derivatives of ethane (B1197151) (C₂H₆) where hydrogen atoms are substituted by bromine. Bromoethane (B45996), for instance, is an ethane molecule with one bromine substituent and is used as an alkylating agent in organic synthesis. nih.gov

The reactivity of alkanes, which are generally inert, is increased through halogenation. purdue.edumasterorganicchemistry.com Free-radical halogenation is a key reaction for alkanes, allowing for the introduction of a halogen atom which can then serve as a leaving group for further reactions. masterorganicchemistry.comyoutube.com The reaction of alkanes with halogens like bromine can produce a variety of halogenated hydrocarbons. purdue.edupressbooks.pub These compounds, including brominated ethanes, have found use as solvents, chemical intermediates, and formerly in applications like fire extinguishers. auburn.eduiloencyclopaedia.org The presence of multiple bromine atoms, as in pentabromoethane, further modifies properties such as density, boiling point, and solubility. chembk.com

The study of brominated ethanes is part of the broader field of organohalogen chemistry. These compounds are model systems for understanding reaction mechanisms, such as nucleophilic substitution and elimination, which are fundamental in organic chemistry. pressbooks.pub The synthesis of brominated alkanes can be achieved through various methods, including the reaction of alcohols with hydrobromic acid, often using a catalyst. mdpi.com

Historical and Current Trajectories of this compound Research

Research on this compound (C₂HBr₅) is part of the larger scientific inquiry into halogenated compounds. Historically, the focus has been on the synthesis, characterization, and fundamental chemical properties of such molecules. This compound can be synthesized from other brominated compounds; for example, it can be prepared from tribromoethylene (B1212961) or by the Wohl-Ziegler reaction of 1,1,1,2-tetrabromoethane (B1617602) with N-bromosuccinimide. chemsrc.comchemchart.com Another documented laboratory synthesis involves the reaction of this compound to produce tetrabromoethylene (B1617066). oup.com

Early research would have focused on determining its physical properties, such as melting and boiling points, and its solubility in various solvents. chembk.comcas.org Spectroscopic analysis has been crucial for its characterization, with data available from 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (GC-MS). nih.govspectrabase.com Thermochemical properties, including its enthalpy of formation, have also been the subject of theoretical and computational studies, which are important for understanding its stability and reactivity. anl.govnsf.govresearchgate.net

Current research trajectories appear to be driven by its relevance in environmental and health sciences. This compound has been identified as a flame retardant, a class of chemicals that has come under scrutiny for environmental persistence and potential toxicity. ontosight.aiservice.gov.ukturi.orgamazonaws.com Studies now often investigate its environmental fate, potential for bioaccumulation, and toxicological profile. ontosight.aicpsc.gov For example, the National Institute of Environmental Health Sciences (NIEHS) has conducted genetic toxicity evaluations of this compound. nih.gov Furthermore, its inclusion in market analysis reports suggests ongoing commercial interest, likely as a chemical intermediate or in specialized applications. prof-research.com Research also continues in the context of organic synthesis, where it can be used as a brominating reagent. chembk.comchembk.com

Interdisciplinary Significance in Chemical, Environmental, and Health Sciences

This compound holds significance across multiple scientific fields due to its distinct chemical nature and applications.

In Chemical Sciences: this compound is primarily significant as a chemical intermediate and a laboratory reagent. chembk.comontosight.ai Its dense structure and multiple bromine atoms make it a useful component in certain synthetic pathways. chembk.com For instance, it is used in the synthesis of other brominated compounds like tribromoethylene and bromoethyne. chemsrc.com The study of its chemical properties and reactions contributes to the fundamental understanding of polyhalogenated alkanes. auburn.edupressbooks.pub

In Environmental Sciences: The interdisciplinary importance of this compound is strongly linked to its role as a brominated flame retardant (BFR). ontosight.aiservice.gov.uk BFRs are known for their environmental persistence, and there is concern about their potential for widespread environmental exposure and accumulation in wildlife. service.gov.uk this compound has been identified as a potential environmental contaminant due to its persistence and toxicity. chembk.comontosight.aichembk.com Its presence in the environment is a subject of study, particularly in the context of water contamination and its impact on aquatic organisms. chembk.comamazonaws.comchembk.com Research initiatives aim to prioritize flame retardants for environmental risk assessment, with this compound being one of the compounds considered. service.gov.uk

In Health Sciences: From a health sciences perspective, the focus is on the toxicology of this compound. iloencyclopaedia.orgontosight.ai Like many halogenated hydrocarbons, it is considered a hazardous substance. iloencyclopaedia.orgontosight.ai Inhalation, ingestion, or skin contact may cause harm. chembk.comontosight.aichembk.com The National Toxicology Program (NTP), under the NIEHS, has conducted studies to evaluate its toxicity. nih.govnih.gov Research has identified it as a substance of concern, with studies noting its potential to cause kidney damage and its lethality in animal studies at certain concentrations. cpsc.gov These toxicological investigations are crucial for assessing the risks to human health from potential exposure and for informing regulatory decisions. turi.orgcpsc.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 1,1,1,2,2-Pentabromoethane nih.gov
CAS Registry Number 75-95-6 cas.org
Molecular Formula C₂HBr₅ chembk.comcas.org
Molecular Weight 424.55 g/mol cas.orgnih.gov
Appearance Colorless or light yellow liquid chembk.comontosight.ai
Odor Pungent, sweet chembk.comontosight.ai
Density ~3.3 g/cm³ chemsrc.com
Melting Point 55-56.5 °C chembk.comcas.org
Boiling Point 210 °C @ 300 mmHg; 140 °C @ 15 Torr chembk.comcas.org

| Solubility | Almost insoluble in water; miscible with alcohol and ether | auburn.educhembk.com |

Table 2: Compound Names Mentioned

Compound Name Molecular Formula
1,1,1,2,2-Pentabromoethane C₂HBr₅
1,1,1,2-Tetrabromoethane C₂H₂Br₄
Bromoethyne C₂HBr
Bromoform (B151600) CHBr₃
Carbon tetrachloride CCl₄
Chloroform CHCl₃
Decabromodiphenyl ether C₁₂Br₁₀O
Ethane C₂H₆
Ethyl bromide (Bromoethane) C₂H₅Br
Methylene chloride CH₂Cl₂
N-Bromosuccinimide C₄H₄BrNO₂
Tetrabromoethylene C₂Br₄
Tetrachloroethylene C₂Cl₄

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HBr5 B1585512 Pentabromoethane CAS No. 75-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2-pentabromoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGVPXEPSTZMAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8025830
Record name Pentabromoethane
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Molecular Weight

424.55 g/mol
Source PubChem
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CAS No.

75-95-6
Record name 1,1,1,2,2-Pentabromoethane
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Record name Pentabromoethane
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Record name Pentabromoethane
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Record name Pentabromoethane
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Record name PENTABROMOETHANE
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Synthetic Methodologies and Chemical Transformations of Pentabromoethane

Targeted Synthesis and Derivatization Strategies

The synthesis of pentabromoethane is primarily achieved through the progressive bromination of ethane (B1197151) or via the chemical transformation of other functionalized precursors.

Free Radical Bromination and Polybromination Control

The most direct route to this compound is the free-radical substitution reaction of ethane with bromine, typically initiated by ultraviolet (UV) light. prepp.in This reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. prepp.in The process is sequential, with hydrogen atoms being replaced by bromine atoms one by one, leading to a mixture of brominated ethanes. studentbro.in

The reaction sequence is as follows:

C₂H₆ + Br₂ → C₂H₅Br + HBr (Bromoethane)

C₂H₅Br + Br₂ → C₂H₄Br₂ + HBr (Dibromoethane)

C₂H₄Br₂ + Br₂ → C₂H₃Br₃ + HBr (Tribromoethane)

C₂H₃Br₃ + Br₂ → C₂H₂Br₄ + HBr (Tetrabromoethane)

C₂H₂Br₄ + Br₂ → C₂HBr₅ + HBr (this compound) studentbro.in

Ultimately, the reaction can proceed to form hexabromoethane (B14528) (C₂Br₆). studentbro.in

Controlling the reaction to selectively yield this compound is a significant challenge due to the progressive nature of the halogenation. ucr.edu As bromoethane (B45996) and other partially brominated products form, they also become substrates for further bromination. ucr.edu To manage the extent of polybromination, chemists can manipulate reaction conditions. One strategy to minimize the formation of higher brominated alkanes is to use a large excess of the initial alkane (ethane) relative to the bromine. ucr.edu Conversely, to drive the reaction toward highly substituted products like this compound and hexabromoethane, an excess of the bromine reagent is used under sustained irradiation.

Table 1: Factors Influencing Polybromination Control in Ethane Bromination

Parameter Effect on Product Distribution Rationale
Alkane:Bromine Ratio A high alkane-to-bromine ratio favors monobromination. ucr.edu A high bromine-to-alkane ratio favors polybromination. A higher concentration of ethane increases the probability of a bromine radical reacting with an unbrominated molecule rather than a brominated product. ucr.edu
Reaction Time Longer reaction times generally lead to higher degrees of bromination. Provides more opportunity for sequential substitution reactions to occur.
Light Intensity (Initiation) Sufficient UV irradiation is necessary to initiate and sustain the radical chain reaction. prepp.in UV light cleaves the Br-Br bond to generate the initial bromine radicals required for the reaction to proceed.

Halogen Exchange and Functional Group Interconversion Routes

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com While the direct bromination of ethane is the most common path to this compound, alternative strategies involving halogen exchange or other interconversions are theoretically possible. For instance, the Finkelstein reaction allows for the conversion of alkyl chlorides or bromides to alkyl iodides, and similar principles can apply to other halogen exchanges. vanderbilt.edu

Although specific, high-yield examples of synthesizing this compound via halogen exchange from precursors like pentachloroethane (B166500) are not widely documented in readily available literature, the conversion of alcohols to alkyl bromides using reagents like phosphorus pentabromide (PBr₅) is a standard method. vanderbilt.edunih.gov Therefore, a multi-step synthesis from a suitable polyhydroxylated or polyhalogenated ethane precursor could potentially be devised.

This compound as a Key Intermediate in Organic Synthesis

Due to its high bromine content and reactive C-H bond, this compound serves as a useful intermediate in the synthesis of other specialized molecules. ontosight.aigoogle.com

Precursor Chemistry for Highly Brominated Compounds

This compound is a logical penultimate intermediate in the synthesis of hexabromoethane, the fully brominated derivative of ethane. The final hydrogen atom on this compound can be substituted via further free-radical bromination to yield hexabromoethane. studentbro.inscribd.com

It can also be used in elimination reactions. For example, the dehydrobromination of this compound is a known method for preparing tetrabromoethylene (B1617066) (C₂Br₄). wikipedia.org This transformation highlights its utility in building blocks for different classes of organobromine compounds. Additionally, this compound has been employed as a brominating agent for the synthesis of brominated cyclopentadienyl (B1206354) carbonyl complexes.

Preparation of Organometallic and Heterocyclic Derivatives

The formation of organometallic reagents, such as Grignard or organolithium compounds, typically involves the reaction of an alkyl or aryl halide with a metal. nih.govacgpubs.org However, the synthesis of such reagents from polyhalogenated alkanes like this compound can be complicated. The presence of multiple electronegative bromine atoms can influence the stability and reactivity of the potential organometallic intermediate. While literature on the successful isolation and use of Grignard or organolithium reagents derived directly from this compound is scarce, the broader field of organometallic chemistry continues to evolve. mdpi.comdntb.gov.ua

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are a vast and important class of molecules. wikipedia.org The synthesis of these structures often involves the use of functionalized building blocks. rsc.orgzioc.rusciencepublishinggroup.com In principle, the reactive sites on this compound could be utilized in cyclization reactions to form novel heterocyclic systems, though specific, well-documented examples of its use as a direct precursor in heterocyclic synthesis are not prevalent.

Unintended Formation and Byproduct Analysis in Chemical Processes

This compound can be formed as an unintentional byproduct in industrial processes that involve bromination. For example, in the production of brominated flame retardants (BFRs) or other polybrominated compounds, incomplete or side reactions can lead to a mixture of products, which may include this compound. ipen.orgnih.gov The degradation of more complex BFRs can also potentially generate smaller brominated alkanes. mdpi.com

The detection and analysis of such byproducts are critical for quality control and environmental monitoring. Analytical techniques for identifying polybrominated compounds in complex mixtures are well-developed. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for separating and identifying individual brominated congeners. cdc.govnih.gov Specifically, electron capture negative ionization (ECNI) mass spectrometry is highly sensitive for compounds containing four or more bromine atoms, making it suitable for detecting this compound. cdc.gov High-resolution mass spectrometry (HRMS) provides the accuracy needed for unequivocal identification of these compounds in environmental and biological samples. researchgate.net

Table 2: Analytical Methods for Detection of Polybrominated Compounds

Technique Application Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Primary method for separation and identification of volatile and semi-volatile brominated compounds. cdc.govnih.gov Provides congener-specific analysis and structural information. cdc.gov
Electron Capture Negative Ionization (ECNI-MS) Highly sensitive detection for polybrominated compounds. cdc.gov Offers high sensitivity for compounds with ≥4 bromine atoms. cdc.gov
High-Resolution Mass Spectrometry (HRMS) Definitive identification and quantitation in complex matrices like environmental samples. researchgate.net High mass accuracy allows for unambiguous formula determination. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of less volatile or thermally labile brominated compounds. nih.gov Suitable for a different range of compounds compared to GC, including metabolites. nih.gov

Mechanistic Studies and Reaction Kinetics of Pentabromoethane

Elucidation of Reaction Mechanisms

The reaction mechanisms of pentabromoethane are primarily understood through its function as a flame retardant and its interactions in photophysical processes.

Radical Generation and Propagation in Combustion Inhibition

This compound functions as an effective flame retardant through a gas-phase radical scavenging mechanism. mst.dkservice.gov.uk The process is initiated by the thermal decomposition of this compound in the high-temperature environment of a flame. The carbon-bromine (C-Br) bonds, being weaker than carbon-carbon or carbon-hydrogen bonds, break homolytically to release bromine radicals (Br•).

These highly reactive bromine radicals interfere with the combustion chain reaction, which is propagated by high-energy radicals such as hydrogen (H•) and hydroxyl (OH•) radicals. mst.dkkmtindustrial.com The inhibition occurs via the following key reactions:

H• + Br• → HBr

OH• + Br• → HOBr

H• + HBr → H₂ + Br•

OH• + HBr → H₂O + Br•

The bromine radical scavenges the key chain-propagating radicals, replacing them with the less reactive hydrogen bromide (HBr). nist.gov While HBr can react to regenerate a bromine radical, this cycle effectively lowers the concentration of the more energetic H• and OH• radicals, thereby slowing down or extinguishing the combustion process. mst.dkgoyenchemical.com This chemical interference with the radical chain mechanism is the primary mode of action for halogenated flame retardants like this compound. service.gov.uk

Photophysical Quenching Processes: Exciplex Formation and Heavy-Atom Effects

This compound is known to quench the fluorescence of certain molecules, a process that can be explained by the heavy-atom effect and the formation of an intermediate exciplex. acs.org The "heavy-atom effect" refers to the ability of atoms with high atomic numbers, such as bromine, to enhance the rate of spin-forbidden electronic transitions, specifically intersystem crossing. slideshare.netresearchgate.net

In a typical quenching study, an excited-state fluorophore, such as pyrene (B120774), interacts with a quencher like this compound. acs.org The proposed mechanism involves the initial formation of an encounter complex between the excited singlet state of pyrene and a this compound molecule. acs.orgresearchgate.net This complex can then form an exciplex—an excited-state complex that is stable only in its excited state.

The presence of the five heavy bromine atoms in this compound significantly increases the spin-orbit coupling within this exciplex. acs.orgresearchgate.net This enhanced coupling promotes a rapid, radiationless transition from the singlet excited state to the triplet state (intersystem crossing), effectively quenching the fluorescence. rsc.org The process can be summarized as:

¹Py* + PENTBE ⇌ (¹Py---PENTBE) → (Py---PENTBE)exciplex → ³Py + PENTBE

This mechanism, involving an encounter complex followed by exciplex formation where the heavy-atom effect dominates, provides a comprehensive model for the observed fluorescence quenching. acs.org

Kinetic Parameters and Environmental Factors

The rates of reactions involving this compound are influenced by various physical parameters, including pressure, viscosity, and temperature.

Pressure and Viscosity Dependence on Reaction Rates

The kinetics of fluorescence quenching by this compound have been shown to be dependent on both pressure and solvent viscosity. acs.org In a study of pyrene fluorescence quenching by various brominated ethanes in methylcyclohexane (B89554), the rate constant (kₒ) for this compound was observed to decrease monotonically as pressure was increased up to 650 MPa. acs.org This behavior is quantified by the activation volume (ΔV‡), which was estimated to be 12.0 cm³/mol for this compound. acs.org A positive activation volume indicates that the transition state occupies a larger volume than the reactants, and thus the reaction rate slows with increasing pressure.

Table 1: Activation volumes and the effect of pressure on the fluorescence quenching rate constant (kₒ) for pyrene by various brominated alkanes in methylcyclohexane at 25°C. Data sourced from Okamoto (2000). acs.org

Temperature Effects on Thermal Stability and Reactivity

The thermal stability of this compound is a critical factor in its primary application as a flame retardant. guidechem.com The compound is designed to be stable at normal temperatures but to decompose at the elevated temperatures characteristic of combustion. service.gov.ukbyjus.com The decomposition temperature is the point at which the heat provides sufficient energy to break the chemical bonds within the molecule. byjus.com For this compound, this process involves the cleavage of the C-Br bonds to generate the bromine radicals essential for flame inhibition.

Degradative Pathways in Chemical and Environmental Systems

This compound can degrade through several pathways, with thermal and photolytic processes being the most significant. As established, thermal decomposition is its intended degradation pathway in the context of flame retardancy, where it breaks down to release HBr and other species. google.com

In the environment, photolytic degradation is a plausible pathway. Many halogenated organic compounds are known to break down when exposed to ultraviolet (UV) radiation. wur.nlwikipedia.org For instance, studies on the structurally similar decabromodiphenyl ether have shown that it undergoes photolytic debromination. wur.nl This suggests that this compound could similarly degrade in the presence of sunlight, likely through the homolytic cleavage of C-Br bonds to form radicals. This process could contribute to its environmental breakdown. science.gov The presence of this compound in various environmental compartments, such as sediments, has been noted, indicating that its degradation is a key factor in its environmental fate. science.gov

Table of Mentioned Compounds

Hydrolytic Cleavage and Transformation Products

Detailed research findings on the direct hydrolytic cleavage of this compound are not extensively documented in the reviewed scientific literature. While hydrolysis is a fundamental degradation pathway for many organic compounds, including some halogenated hydrocarbons, specific kinetic data and transformation products for this compound are scarce. google.com The degradation of polyesters, for instance, occurs via the hydrolytic cleavage of ester bonds, a process that can be influenced by temperature and pH. researchgate.netresearchgate.netmdpi.commdpi.com In the context of drug degradation, unconventional hydrolytic reactions, including dehalogenation, have been observed, suggesting that under certain conditions, C-X bonds can be cleaved. ijper.org However, without specific studies on this compound, its behavior under hydrolytic conditions can only be inferred from general chemical principles. The high degree of bromination in this compound may influence its susceptibility to hydrolysis, potentially making the C-Br bonds more or less reactive compared to less substituted bromoalkanes.

Given the lack of direct experimental data, a definitive pathway and a list of specific transformation products for the hydrolysis of this compound cannot be presented. Further research is required to elucidate the kinetics and mechanisms of its hydrolytic degradation.

Atmospheric Reactivity with Oxidizing Species

In the atmosphere, the fate of volatile organic compounds like this compound is primarily governed by their reactions with oxidizing species, mainly the hydroxyl radical (OH), ozone (O₃), and through photolysis. copernicus.org

The primary reaction mechanism between an alkane and an OH radical is hydrogen abstraction, leading to the formation of an alkyl radical and water. nist.gov For this compound (CHBr₂-CBr₃), the single hydrogen atom is a likely site for abstraction.

Reaction: CHBr₂-CBr₃ + •OH → •CBr₂-CBr₃ + H₂O

The resulting pentabromoethyl radical would then react rapidly with molecular oxygen (O₂) to form a peroxy radical (•OOCBr₂-CBr₃), which initiates a series of reactions leading to the formation of various oxygenated products.

The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average concentration of OH radicals in the troposphere (typically around 1 x 10⁶ molecules/cm³).

Brominated hydrocarbons are known to have atmospheric lifetimes that can range from days to years, depending on their reactivity. nsf.gov Given that this compound contains C-H bonds, it is expected to be more reactive towards OH radicals than fully halogenated compounds.

Ozone (O₃) is another important atmospheric oxidant, particularly for compounds containing carbon-carbon double bonds. copernicus.orgnih.gov Since this compound is a saturated alkane, its reaction rate with ozone is expected to be negligible under atmospheric conditions. researchgate.netresearchgate.net

Photolysis, the degradation of a molecule by light, can also be a significant removal pathway for some chemicals in the atmosphere. service.gov.uk Brominated compounds can undergo photolysis, breaking the C-Br bond to form radicals. nsf.gov The potential for photolysis of this compound would depend on its absorption spectrum and the quantum yield for dissociation.

Interactive Data Table: Estimated Atmospheric Reactivity Data

Below is a table with estimated and comparative kinetic data relevant to the atmospheric reactivity of this compound. Note: Specific experimental data for this compound is limited; some values are based on analogous compounds.

ParameterValue / Estimated RangeReference Compound(s)Citation
Reaction with OH Radicals
Estimated k_OH at 298 K (cm³/molecule·s)1 x 10⁻¹⁴ - 1 x 10⁻¹³Bromoform (B151600), Dibromomethane utoronto.ca
Estimated Atmospheric Lifetime (τ_OH)0.3 - 3 yearsGeneral Alkanes aparc-climate.orgcopernicus.org
Reaction with Ozone (O₃)
Estimated k_O₃ at 298 K (cm³/molecule·s)< 1 x 10⁻²⁰Saturated Alkanes copernicus.org
Estimated Atmospheric Lifetime (τ_O₃)> 10 yearsSaturated Alkanes copernicus.org
Photolysis
Potential PathwayC-Br bond cleavageBrominated methanes/ethanes nsf.gov
SignificancePotentially contributes to degradation in the stratosphereBromine halocarbons nsf.gov

Advanced Analytical Characterization of Pentabromoethane

Spectroscopic Techniques for Structural and Vibrational Analysis

Spectroscopy is fundamental to understanding the molecular structure and dynamic behavior of pentabromoethane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Overtone Spectroscopy offer complementary information about the atomic arrangement and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of organic compounds like this compound. measurlabs.comsolubilityofthings.com It provides detailed information about the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). measurlabs.comsolubilityofthings.com

For this compound (C₂HBr₅), the structure consists of a single proton attached to a carbon atom, which is also bonded to two bromine atoms, while the adjacent carbon is bonded to three bromine atoms (Br₃C-CHBr₂). The ¹H NMR spectrum is therefore relatively simple, exhibiting a single resonance for the lone proton. The chemical shift of this proton is influenced by the electronegative bromine atoms, causing it to appear downfield.

¹³C NMR spectroscopy provides information on the two carbon environments within the molecule. measurlabs.com The carbon atom bonded to the single proton and two bromine atoms (CHBr₂) and the carbon atom bonded to three bromine atoms (CBr₃) will show distinct signals.

Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the purity of a compound. nih.goveurl-pesticides.eu By integrating the signal of the this compound proton and comparing it to the signal of a certified internal standard of known concentration, the absolute purity of the sample can be calculated with high precision. nih.govbipm.org This method is advantageous as it can detect and quantify both organic and solvent impurities that are NMR-active. nih.gov The use of 2D NMR techniques can further help in resolving signals from overlapping impurities. nih.gov

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Notes
¹H ~5.7-6.0 Singlet (s) The exact shift can vary based on the solvent used.

Note: Chemical shifts are approximate and can vary depending on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound are characterized by vibrations associated with the C-H and C-Br bonds, as well as C-C stretching and various bending modes.

C-H Stretching: A characteristic C-H stretching vibration is expected in the region of 2900-3100 cm⁻¹. This mode is often weak in the IR spectrum of highly halogenated compounds but can be observed.

C-Br Stretching: The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum (below 800 cm⁻¹). Due to the presence of five bromine atoms, multiple C-Br stretching modes are expected.

C-C Stretching: The C-C bond stretch will also be present, typically in the 800-1200 cm⁻¹ range.

Bending Modes: Various C-H and C-Br bending (scissoring, wagging, twisting, rocking) modes will appear at lower frequencies, contributing to the fingerprint region of the spectrum.

These techniques are crucial for confirming the presence of the key functional groups within the this compound structure and providing a unique vibrational fingerprint for the compound.

Table 2: General Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopy Method
C-H Stretch 2900 - 3100 IR, Raman
C-C Stretch 800 - 1200 IR, Raman
C-Br Stretch < 800 IR, Raman

Overtone spectroscopy involves the absorption of light corresponding to transitions to higher vibrational energy levels (Δν > 1). nih.gov It is a purely quantum process that is particularly sensitive to the anharmonicity of molecular vibrations. nih.gov For molecules like this compound, overtone spectroscopy focusing on the C-H stretching vibration provides unique insights into the local environment of the C-H bond and the molecule's conformation. researchgate.netresearchgate.net

The overtone spectra of haloethanes are often interpreted using a "local mode" model, where the C-H stretching vibrations are treated as localized, anharmonic bond-oscillators rather than delocalized normal modes. researchgate.net The frequencies and intensities of the overtone peaks (e.g., ΔνCH = 3, 4, 5) can be measured. researchgate.net Analysis of these spectra allows for the calculation of key local mode parameters, including the local mode frequency (ω) and the diagonal local mode anharmonicity (x). researchgate.net

In a study of this compound dissolved in carbon tetrachloride, the principal absorption bands in the overtone spectrum were assigned to CH-stretching local mode overtones. researchgate.netresearchgate.net Asymmetry observed in the overtone bands of pentahaloethanes has been attributed to intermolecular interactions. researchgate.net This technique serves as a sensitive probe of the potential energy surface of the C-H bond and can reveal subtle conformational details influenced by steric and electronic effects within the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Modes

Mass Spectrometry for Elemental Composition and Molecular Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is an essential tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound (C₂HBr₅), the presence of bromine is distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). HRMS can resolve these isotopic peaks and provide a measured mass that can be matched to the calculated theoretical mass of the molecular ion, confirming the elemental composition. This technique is invaluable for the unambiguous identification of the compound. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com For volatile compounds like this compound, GC separates the analyte from other components in a mixture before it enters the mass spectrometer for ionization and detection. thermofisher.com

While standard Electron Ionization (EI) can be used, it is a "hard" ionization technique that can cause extensive fragmentation, sometimes leaving a weak or absent molecular ion peak. libretexts.org For highly halogenated compounds, Electron Capture Negative Ionization (ECNI) is a particularly sensitive and "soft" ionization method. nih.govgcms.cz

In ECNI, low-energy electrons are captured by electrophilic molecules, such as those containing multiple bromine atoms, to form negative ions. gcms.cznih.gov This process is highly selective and results in less fragmentation, often producing an intense molecular anion peak (M⁻•), which aids in molecular weight determination. gcms.cz The primary fragmentation pathway in ECNI for polybrominated compounds is often the loss of a bromine atom or ion. The detection of the bromide ion isotopes (m/z 79 and 81) is a characteristic feature of this analysis. nih.gov GC-ECNI-MS is therefore a highly specific and sensitive method for the trace analysis of compounds like this compound. nih.govnih.gov

Table 3: Common Fragments in Mass Spectrometry of this compound

Ion/Fragment Description Ionization Mode
[C₂HBr₅]⁻• Molecular Anion ECNI
[C₂HBr₄]⁻ Loss of a Bromine atom ECNI
[Br]⁻ Bromide Ion ECNI
[C₂Br₄]⁺• Loss of HBr EI
[CBr₃]⁺ Tribromomethyl cation EI

Note: Fragmentation patterns depend heavily on the ionization technique and energy used.

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Methodologies for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating this compound from intricate mixtures. Gas chromatography, in particular, stands out for its efficacy in analyzing volatile and semi-volatile compounds.

Gas chromatography (GC) is a powerful analytical method for separating and analyzing volatile and semi-volatile compounds like this compound. phenomenex.com The technique involves vaporizing a sample and transporting it through a column by an inert carrier gas, such as helium or nitrogen. libretexts.orgshimadzu.com Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. shimadzu.com Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column more quickly. thermofisher.com

When coupled with a mass spectrometer (MS), GC becomes an even more potent tool, known as GC-MS. wikipedia.org This combination allows for not only the separation of complex mixtures but also the identification and quantification of individual components, even at trace levels. thermofisher.comwikipedia.org The mass spectrometer ionizes the compounds eluting from the GC column, and the resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparing it to spectral libraries.

For the analysis of halogenated compounds like this compound, GC is particularly well-suited. thermofisher.com The high temperatures used in the GC injection port and oven facilitate the volatilization of these compounds. wikipedia.org However, these high temperatures can also pose a challenge, potentially causing thermal degradation of the injected molecules. wikipedia.org Therefore, careful optimization of GC parameters is crucial for accurate analysis. nih.gov

The selection of the GC column is a critical factor in achieving good separation. Key parameters to consider include the stationary phase, column internal diameter, film thickness, and column length, all of which influence the column's efficiency, resolution, and sample capacity. For complex environmental samples containing brominated flame retardants, specialized columns and injection techniques are often required to achieve the necessary separation and sensitivity. nih.gov

The following interactive table outlines the typical parameters for GC analysis of brominated compounds.

ParameterDescriptionTypical Setting for Brominated Compounds
Injection Technique Method of introducing the sample into the GC.Splitless or on-column injection for trace analysis. nih.gov
Carrier Gas Inert gas that moves the sample through the column.Helium or Nitrogen. libretexts.org
Column Type The heart of the GC where separation occurs.Fused silica (B1680970) capillary column.
Stationary Phase The coating inside the column that interacts with the analytes.Phenylmethylpolysiloxane-based phases are common.
Oven Temperature Program Controlled heating of the column to facilitate separation.Ramped temperature programs are used to separate compounds with a wide range of boiling points.
Detector Device that measures the analytes as they elute from the column.Mass Spectrometer (MS) or Electron Capture Detector (ECD). accustandard.com

A significant hurdle in the accurate analysis of brominated compounds like this compound is the development and availability of analytical standards. nih.gov Brominated flame retardants (BFRs) encompass a large number of congeners, which are compounds with the same basic chemical structure but differing in the number and position of bromine atoms. mdpi.com For instance, polybrominated diphenyl ethers (PBDEs) have 209 possible congeners. nih.gov

The lack of commercially available reference standards for all possible brominated congeners presents a major challenge for analytical chemists. nih.govwell-labs.com This scarcity makes it difficult to accurately identify and quantify individual congeners in environmental and biological samples. nih.gov Without proper standards, it is also challenging to study the degradation and debromination pathways of these compounds. nih.gov

Furthermore, the physicochemical properties of BFRs, such as their varying vapor pressures and molecular weights, add to the complexity of developing multi-residue analytical methods. nih.govnih.gov The separation of co-eluting congeners with nearly identical mass spectra is another significant challenge. accustandard.com

To address some of these issues, researchers have explored the use of fluorinated analogs as internal standards. accustandard.com These compounds have similar elution characteristics to their native counterparts and can be used across a range of analytical techniques, offering a more cost-effective solution than traditional carbon-13 labeled standards. accustandard.com

The table below summarizes the key challenges in developing analytical standards for brominated congeners.

ChallengeDescriptionImpact on Analysis
Large Number of Congeners Many brominated flame retardants have numerous congeners. nih.govDifficult to synthesize and certify standards for every congener.
Lack of Commercial Availability Certified reference standards are not available for many congeners. nih.govLimits the ability to accurately quantify and identify specific congeners.
Physicochemical Diversity Brominated congeners have a wide range of properties. nih.govComplicates the development of a single analytical method for all congeners.
Co-elution Different congeners may elute from the GC column at the same time. accustandard.comMakes it difficult to distinguish and quantify individual congeners.
Matrix Interferences Complex sample matrices can interfere with the analysis. nih.govRequires extensive sample cleanup and purification steps.

Gas Chromatography (GC) for Mixture Analysis and Trace Detection

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The phenomenon relies on the elastic scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. iastate.edu The resulting diffraction pattern is unique to a specific crystalline material and provides detailed information about its structure, including lattice parameters and the arrangement of atoms. forcetechnology.com

For halogenated ethane (B1197151) derivatives, XRD studies have been instrumental in understanding their polymorphism, which is the ability of a compound to exist in more than one crystalline form. acs.org The analysis of single crystals using XRD can provide a complete three-dimensional picture of the electron density and atomic positions. wikipedia.org

The process of XRD analysis involves directing a beam of X-rays, typically of a single wavelength, onto a crystal. drawellanalytical.com The interaction of the X-rays with the crystal's electron cloud causes the beam to diffract in specific directions, creating a pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can deduce the arrangement of atoms within the crystal. wikipedia.org

While obtaining a single crystal of sufficient quality for XRD analysis can be a challenge, the technique provides unparalleled detail about the solid-state structure of a compound. iastate.edu In cases where large single crystals are not available, X-ray powder diffraction (XRPD) can be used to identify the crystalline phases present in a sample. iastate.edu

The following table outlines the key information obtained from an X-ray diffraction analysis.

Information ObtainedDescriptionSignificance
Crystal System The basic geometric framework of the crystal (e.g., cubic, monoclinic).Provides fundamental information about the symmetry of the unit cell.
Lattice Parameters The dimensions and angles of the unit cell. forcetechnology.comDefines the size and shape of the repeating unit in the crystal.
Atomic Coordinates The positions of each atom within the unit cell. drawellanalytical.comAllows for the determination of bond lengths, bond angles, and overall molecular geometry.
Polymorphism The existence of different crystalline forms of the same compound. acs.orgDifferent polymorphs can have different physical properties.
Phase Purity Confirmation of the identity and purity of a crystalline solid. iastate.eduEssential for quality control and material characterization.

Computational Chemistry and Theoretical Studies of Pentabromoethane

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are foundational to modern computational chemistry, providing a framework for calculating the electronic structure of molecules, which in turn governs their stability and reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most important pillars of quantum chemical calculations. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters, using only fundamental physical constants. arxiv.org These methods can be highly accurate but are often computationally expensive. High-level composite ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with complete basis set (CBS) extrapolation are used for precise energy calculations. A theoretical study calculated the enthalpy of formation for pentabromoethane to be 20.9 kcal/mol using the CCSD(T)/CBS method. nsf.gov Other composite methods like G3, G4, and ccCA are also employed to study related brominated hydrocarbons, offering a balance of accuracy and computational cost. nsf.gov An ab initio estimation has also been used to determine the radiative efficiency of this compound, yielding a value of 0.0487. epa.gov

Density Functional Theory (DFT) offers a computationally less intensive alternative to traditional ab initio methods, making it suitable for larger molecules and systems. DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. Its accuracy depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. For example, DFT calculations at the B3LYP/6-31G level have been used to optimize the geometries of related polybrominated ethanes like hexabromoethane (B14528).

Thermochemical data has also been calculated for the this compound radical (C₂Br₅•) using the G3//B3LYP method, a high-accuracy composite ab initio calculation approach. researchgate.netcore.ac.uk

Table 1: Calculated Thermochemical Properties of this compound and its Radical

PropertyValue (this compound)Value (this compound Radical)MethodSource(s)
Enthalpy of Formation (ΔHf)20.9 kcal/mol67.7 kcal/molCCSD(T)/CBS nsf.gov
Enthalpy of Formation (HF298)-67.7 kcal/molG3//B3LYP researchgate.net, core.ac.uk
Radiative Efficiency0.0487-Ab initio epa.gov

Computational methods are indispensable for interpreting and predicting the spectroscopic features of molecules. canterbury.ac.nz Vibrational spectroscopy, which measures transitions between vibrational energy levels, provides a "molecular fingerprint" that is unique to a compound's structure and bonding. canterbury.ac.nz However, assigning the specific atomic motions corresponding to each peak in an infrared (IR) or Raman spectrum can be complex, and computational support is often essential for a meaningful analysis. canterbury.ac.nz

For this compound, overtone spectra in the liquid phase (dissolved in carbon tetrachloride) have been analyzed in the region of the CH-stretching local mode overtones. researchgate.net The principal absorption bands observed in these spectra have been assigned to these CH-stretching local mode overtones. researchgate.net The asymmetry noted in the overtone bands for this compound has been attributed to intermolecular interactions. researchgate.net

Quantum chemical calculations can predict vibrational frequencies, which aids in the assignment of experimental spectra. While detailed calculations for the neutral this compound molecule are not broadly published, calculated vibrational frequencies for the this compound radical are available from thermochemical databases. researchgate.netcore.ac.uk

Table 2: Calculated Vibrational Frequencies (ν) for the this compound Radical (C₂Br₅•)

Frequency (cm⁻¹)
1081
855
677
607
517
367
254
203
199
156
142
137.4
107.7
81.3

Source: researchgate.net, core.ac.uk

Ab Initio and Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static electronic structure calculations to explore the dynamic behavior of molecules, including their conformational changes and interactions.

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt through rotation around single bonds. fiveable.me For this compound (CHBr₂-CBr₃), rotation around the carbon-carbon single bond gives rise to different conformers. The primary conformers are typically staggered, which minimize steric repulsion between the bulky bromine atoms, and eclipsed, which are higher in energy.

The analysis of vibrational spectra can provide evidence for the existence of different conformers. In related tetrahaloethanes, asymmetry in overtone bands has been attributed to the independent absorption of two distinct rotational conformers (trans and gauche). researchgate.net While the observed asymmetry in this compound's spectrum was primarily linked to intermolecular forces, the presence of such conformers is a fundamental aspect of its structure. researchgate.net Computational methods, including both force field and quantum mechanical approaches, are used to calculate the relative energies of these different conformations to determine the most stable arrangements. researchgate.net

Computational chemistry can be used to map the potential energy surface of a chemical reaction, identifying the most favorable pathways from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. rsc.org

A relevant reaction context for this compound is its formation through the free-radical bromination of ethane (B1197151). This process occurs via a chain reaction mechanism involving initiation and propagation steps. ucr.edu Ultimately, the sequential substitution of hydrogen atoms with bromine can lead to polybrominated products, including tetrabromoethanes and this compound. ucr.edu

Theoretical studies can model this stepwise process by:

Calculating the energetics of hydrogen abstraction from a bromoethane (B45996) intermediate by a bromine radical.

Identifying the transition state structure for this step.

Modeling the subsequent reaction of the resulting carbon radical with a Br₂ molecule.

By mapping these elementary steps, computational analysis can provide a detailed, atomic-level picture of the reaction mechanism and kinetics.

Conformational Analysis and Intermolecular Interactions

Cheminformatics and Data-Driven Approaches for Brominated Compounds

Cheminformatics combines principles from chemistry, computer science, and data analysis to extract knowledge from large chemical datasets. researchgate.net This field is particularly valuable for systematically studying classes of compounds like brominated hydrocarbons.

Data-driven approaches leverage chemical databases, such as PubChem and ChEMBL, which contain information on vast numbers of compounds, including their structures and associated properties. researchgate.net Using machine learning algorithms, cheminformatics can build predictive models to estimate the properties of new or untested compounds. For brominated compounds, which are often of interest as flame retardants or due to their environmental persistence, these models can predict key characteristics like toxicity, biodegradability, or physical properties without the need for extensive laboratory testing for every single molecule. science.govwur.nl

These computational tools allow for the efficient screening of large virtual libraries of brominated compounds to identify candidates with desired properties or to flag those with potential hazards, thereby guiding and prioritizing experimental research efforts.

Virtual Screening and Property Prediction

Virtual screening and property prediction for this compound rely on computational models to estimate its physicochemical and toxicological characteristics. These predictions are crucial for initial hazard assessments and for understanding its potential behavior in various environments.

A significant source of computed properties for this compound is the PubChem database. nih.gov These properties are derived from computational models and provide a foundational understanding of the molecule's characteristics. Key predicted properties include its molecular weight, XLogP3 (a measure of lipophilicity), and various molecular descriptors. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Weight 424.55 g/mol PubChem
XLogP3 4.3 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 5 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 423.59541 Da PubChem
Monoisotopic Mass 419.599511 Da ChemSpider
Topological Polar Surface Area 0 Ų PubChem
Heavy Atom Count 7 PubChem
Formal Charge 0 PubChem
Complexity 51.6 PubChem
Isotope Atom Count 0 PubChem
Defined Atom Stereocenter Count 0 PubChem
Undefined Atom Stereocenter Count 0 PubChem
Defined Bond Stereocenter Count 0 PubChem
Undefined Bond Stereocenter Count 0 PubChem
Covalently-Bonded Unit Count 1 PubChem
Compound Is Canonicalized Yes PubChem

This table is interactive. Users can sort and filter the data.

Further theoretical studies have focused on the thermochemistry of brominated hydrocarbons, including this compound. For instance, the enthalpy of formation of this compound has been calculated using methods like the G3 and G4 composite methods, as well as the computationally intensive W2DK methodology. nsf.gov One study calculated the enthalpy of formation to be 20.3 kcal/mol using a CCSD(T) approach, which was in good agreement with the atomization approach value of 20.9 kcal/mol. nsf.gov Such theoretical values are vital when experimental data is scarce. nsf.gov

Quantitative Structure-Activity Relationship (QSAR) models are another key tool for property prediction. nih.govwikipedia.orgjocpr.commedcraveonline.com For halogenated compounds like this compound, QSAR models can be developed to predict properties such as gas chromatographic retention indices based on theoretical molecular descriptors. These models establish a mathematical relationship between the chemical structure and its activity or property. wikipedia.org In the context of environmental risk assessment, QSARs provided by software like EPIWIN have been used to predict physicochemical properties such as water solubility and octanol-water partition coefficient for flame retardants, a class to which this compound belongs. service.gov.uk

High-Throughput Computational Workflows

High-throughput computational workflows enable the rapid screening and analysis of large sets of chemicals. scholaris.ca While specific high-throughput screening studies focusing on this compound are not extensively documented in the reviewed literature, the availability of its computed data in databases like PubChem indicates its inclusion in large-scale computational toxicology programs. nih.govnist.gov

The Toxicity Testing in the 21st Century (Tox21) initiative, for example, utilizes high-throughput screening to generate toxicity data for thousands of chemicals. nist.gov The presence of this compound within such databases suggests it can be subjected to these automated workflows to predict potential hazards. nist.gov These workflows are essential for prioritizing chemicals for further in-depth testing and for regulatory purposes. scholaris.ca The development of automated methods in chemical risk assessment relies on the availability of predicted properties for a vast number of compounds, including substances like this compound. scholaris.ca

Applications in Drug Discovery and Materials Design Utilizing Computational Methods

The application of computational methods in drug discovery and materials design is a rapidly growing field, leveraging the power of computers to accelerate the development of new therapeutics and materials. hilarispublisher.comnih.govwikipedia.org However, based on the reviewed scientific literature, there are no specific documented instances of this compound being utilized in computational drug discovery or materials design workflows.

In the realm of drug discovery , computational techniques such as virtual screening, molecular docking, and QSAR are used to identify and optimize lead compounds. nih.govopenmedicinalchemistryjournal.comsilicos-it.be These methods allow for the rapid screening of large chemical libraries against biological targets. nih.govsilicos-it.be While this compound itself is not a typical drug candidate due to its toxicological profile, its structural motifs could potentially be of interest in the design of halogenated compounds with specific biological activities. In silico toxicology studies, which are a crucial part of the drug discovery process, aim to predict adverse effects early on. nih.govnih.govnumberanalytics.com The computed toxicological data for this compound would be relevant in this context for comparative analysis or for flagging potentially toxic substructures.

In materials design , computational modeling is used to predict the properties of new materials, accelerating their discovery and optimization. wikipedia.orgqut.edu.au Computational materials science employs a range of methods to understand and engineer materials with desired characteristics. wikipedia.org Given that this compound is used as a flame retardant, computational studies could, in principle, be used to model its interaction with polymers or its behavior at high temperatures to design more effective and safer flame-retardant systems. service.gov.uk However, specific research applying these computational material design principles directly to this compound is not apparent in the available literature. A patent search did reveal a non-silver photosensitive composition containing this compound, suggesting a potential application in materials, though detailed computational studies were not described. google.com

Environmental Occurrence, Fate, and Remediation of Pentabromoethane

Environmental Monitoring and Distribution

The environmental distribution of pentabromoethane is influenced by its physical and chemical properties, such as its slight solubility in water and its potential for persistence. Monitoring efforts for brominated flame retardants (BFRs) and related compounds provide an indication of the likely environmental compartments where this compound may be found.

Detection in Environmental Matrices (Air, Water, Soil)

This compound is considered a potential environmental contaminant. While extensive monitoring data specifically for this compound is limited, studies on brominated flame retardants (BFRs) suggest that related compounds can be found in various environmental matrices.

Air: Emissions of some BFRs into the air can occur from industrial processes and during the service life of products containing them. For instance, estimations for certain polybrominated diphenyl ethers (PBDEs) suggest that a small fraction (around 0.1%) of industrial emissions may be released to the air. Due to its volatility, pentachlorophenol, another halogenated compound, has been shown to undergo long-range atmospheric transport, suggesting a similar potential for other persistent halogenated compounds.

Water: The available monitoring data for BFRs in general suggest that widespread contamination of water sources is not expected, and when present, the concentrations are typically very low, in the nanogram per liter (ng/L) range. However, higher concentrations might occur in some water sources near industrial point sources of release, such as plastics or textile processing sites. This compound has been identified as a substance with a high potential for occurrence in water sources in some screening studies. Analytical methods have been developed to detect a range of BFRs in water samples, with detection limits that can be as low as 10 ng/L.

Soil: Industrial and urban soil can act as a sink for BFRs released into the environment. It is estimated that a significant portion of emissions from industrial sites, potentially up to 75%, is distributed to the surrounding soil. The mobility and persistence of compounds like this compound in soil are dependent on factors such as soil type and pH.

Table 1: Predicted Environmental Distribution of Emissions for a Class of Brominated Flame Retardants

Environmental CompartmentEstimated Percentage of Distribution
Industrial/Urban Soil75%
Air0.1%
Surface Water24.9%
This table is based on generalized emission factors for a class of BFRs and indicates the potential distribution pathways for compounds like this compound from industrial sources.

Pathways of Environmental Transformation and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various transformation and degradation processes, which can be either abiotic (non-biological) or biotic (biological).

Abiotic Degradation: Photolysis and Hydrolysis

Photolysis: Photolysis is the breakdown of chemical compounds by light. The rate of photodegradation can be influenced by factors such as light intensity, pH, and the presence of other substances that can act as photocatalysts. For some organic dyes, photodegradation increases with increasing light intensity and can be optimized at specific pH values and catalyst concentrations. Laser flash photolysis has been used to investigate reactions involving this compound, indicating its potential to undergo photochemical reactions. However, specific studies detailing the photolytic half-life or degradation pathways of this compound in environmental matrices are not available in the provided search results.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for organic compounds can be highly dependent on pH and temperature. For many halogenated aliphatic compounds, hydrolysis can be a very slow process. For example, the estimated hydrolysis half-life for bromoform (B151600) at 25°C and pH 7 is 686 years, suggesting that this compound may also be hydrolytically stable. While general principles of hydrolysis for halogenated alkanes exist, specific kinetic data for the hydrolysis of this compound were not found.

Table 3: Factors Influencing Abiotic Degradation of Organic Compounds

Degradation ProcessInfluencing FactorsDescription of Influence
Photolysis Light IntensityHigher intensity can increase the degradation rate, up to a certain point.
pHCan affect the surface charge of photocatalysts and the state of the target molecule, influencing adsorption and reaction rates.
Catalyst ConcentrationAn optimal concentration exists; too high a concentration can lead to turbidity and block light.
Hydrolysis pHThe reaction rate is often highly dependent on whether conditions are acidic, neutral, or alkaline.
TemperatureHigher temperatures generally increase the rate of hydrolysis.

Biotic Degradation: Microbial Metabolisms and Enzymatic Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Microbial Metabolisms: Microorganisms can degrade a wide range of organic pollutants, including halogenated hydrocarbons. The degradation can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. Some bacteria are capable of using halogenated compounds as a source of carbon and energy. The process of removing halogen atoms, known as dehalogenation, is a critical step in the breakdown of these compounds and can be catalyzed by enzymes called dehalogenases. Reductive dehalogenation, which occurs under anaerobic conditions, is often the initial step in the biodegradation of highly halogenated compounds.

Enzymatic Processes: Specific enzymes play a crucial role in the degradation of halogenated compounds. Oxygenases are enzymes that can initiate the breakdown of these molecules by introducing oxygen, making them more susceptible to further degradation. For instance, monooxygenase enzymes are involved in the aerobic degradation of low molecular weight alkanes. In some genetically engineered bacteria, cytochrome P450cam monooxygenase has been shown to reduce polyhalogenated compounds, which are then oxidized by toluene (B28343) dioxygenase. While the principles of microbial and enzymatic degradation of halogenated compounds are well-established, specific studies identifying the microorganisms or enzymatic pathways responsible for the degradation of this compound are not detailed in the available search results. However, research on related compounds like pentachlorobiphenyl has identified bacteria such as Microbacterium paraoxydans as being capable of degradation.

Table 4: Microbial Processes Involved in the Degradation of Halogenated Compounds

ProcessConditionKey Enzymes/MechanismsDescription
Aerobic Degradation With OxygenOxygenases (e.g., monooxygenase, dioxygenase)Introduction of oxygen atoms into the molecule to initiate breakdown.
Anaerobic Degradation Without OxygenReductive Dehalogenation (Dehalorespiration)Removal of halogen atoms and replacement with hydrogen, often as an initial step.
Co-metabolism Aerobic or AnaerobicNon-specific enzymesThe fortuitous degradation of a compound by an enzyme or cofactor produced for a different purpose.

Formation as Disinfection Byproducts (DBPs) in Water Treatment

Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants, such as chlorine, react with naturally occurring organic matter and other substances present in water.

The presence of bromide ions in source water can significantly influence the type of DBPs formed during disinfection. When chlorine is added to water containing bromide, it can oxidize the bromide to form hypobromous acid. This species is highly reactive and can subsequently react with organic matter to form brominated DBPs. These brominated DBPs can sometimes be of greater health concern than their chlorinated counterparts.

This compound has been identified as a potential "high priority" DBP in studies of drinking water. The formation of brominated trihalomethanes (THMs) and haloacetic acids (HAAs) has been shown to increase with higher levels of bromide in the water during chlorination. Kinetic studies have demonstrated that increased bromide concentrations in brackish and seawaters lead to higher formation of brominated DBPs for various oxidants, including chlorine, ozone, and peracetic acid. While the general mechanisms of brominated DBP formation are understood, specific quantitative data on the formation potential of this compound under various water treatment conditions were not available in the search results.

Table 5: Factors Influencing the Formation of Brominated Disinfection Byproducts (DBPs)

FactorInfluence on DBP Formation
Bromide Concentration Higher bromide levels lead to a greater formation of brominated DBPs.
Disinfectant Type The type of disinfectant (e.g., chlorine, chloramine, ozone) affects the speciation and concentration of DBPs formed.
Organic Matter Content The concentration and character of natural organic matter (precursors) in the source water are primary determinants of DBP formation.
pH pH can influence the reaction kinetics and the speciation of both the disinfectant and the organic precursors.
Temperature Higher temperatures can increase the rate of DBP formation.
Reaction Time Longer contact times between the disinfectant and precursors generally lead to higher DBP concentrations.

Precursor Compounds and Formation Conditions

The formation of this compound in drinking water is a result of complex chemical reactions between disinfectants and naturally occurring organic and inorganic matter in the source water.

Precursor Compounds: The primary precursors for the formation of this compound and other brominated disinfection byproducts (Br-DBPs) are:

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plants and animals in the environment. These compounds, particularly humic and fulvic acids, provide the carbon structure for the formation of DBPs. nih.govacs.org

Bromide Ions (Br⁻): The presence of bromide ions in source water is a critical factor. nih.govnih.gov Disinfectants oxidize bromide into more reactive bromine species (e.g., hypobromous acid, HOBr), which are highly effective at reacting with NOM to form brominated organic compounds. nih.govnih.gov Source waters with elevated bromide levels, which can range from below 0.02 mg/L to over 1 mg/L in the United States, are more likely to form Br-DBPs. sdstate.edu

Formation Conditions: The chlorination or ozonation of water containing bromide and NOM leads to the production of reactive bromo species that subsequently form Br-DBPs like this compound. nih.govresearchgate.net The specific yield and formation rate are influenced by several key water quality and operational parameters. While specific kinetic data for this compound is not extensively documented, the general conditions favoring Br-DBP formation provide insight into its likely genesis. nih.gov

Influencing FactorEffect on Brominated DBP Formation
Bromide Concentration Higher Br⁻ concentrations directly increase the formation potential and yield of Br-DBPs. nih.gov As bromide levels rise, there is a shift toward more heavily brominated DBP species. nih.gov
Disinfectant Type Disinfectants like chlorine and ozone readily oxidize bromide, initiating the DBP formation pathway. nih.govresearchgate.net
pH The pH of the water affects the chemical state of both the disinfectants and NOM, influencing reaction rates. nih.gov For some DBPs, formation can be pH-dependent. whiterose.ac.uk
Temperature Higher temperatures generally increase the rate of chemical reactions, which can lead to a more rapid formation of DBPs. whiterose.ac.uk
Reaction Time Longer contact times between the disinfectant and precursors in the water treatment plant and distribution system can lead to increased DBP formation. nih.gov
NOM Characteristics The type and concentration of Natural Organic Matter influence the type and quantity of DBPs formed. nih.gov

This table summarizes general factors influencing the formation of brominated disinfection byproducts, which are applicable to this compound.

Fate and Transport in Water Distribution Systems

Once formed, the persistence of this compound in water distribution systems is determined by its chemical stability and susceptibility to degradation processes. The fate of DBPs can vary, with some remaining stable, some increasing in concentration, and others degrading over time. umass.edu

The stability of halogenated compounds in water is influenced by the type and number of halogen atoms. Generally, iodinated DBPs are the least stable, followed by brominated DBPs, with chlorinated DBPs being the most stable. sdstate.edu Within a class of compounds, such as haloacetic acids or haloacetamides, stability often decreases as the number of halogen substituents increases, and brominated analogs tend to be less stable than their chlorinated counterparts. umass.edunih.govresearchgate.net

Potential degradation pathways for halogenated alkanes like this compound in a distribution system include:

Abiotic Degradation: This can occur through chemical reactions like hydrolysis (reaction with water) and reductive dehalogenation. sdstate.edu For instance, studies on haloacetamides show they can decompose into corresponding haloacetic acids. nih.govresearchgate.net

Biotic Degradation: Biofilms present on the surfaces of pipes (B44673) in the distribution system contain microorganisms that can biodegrade certain DBPs. umass.edu The biodegradation of haloacetic acids is a well-documented process in drinking water systems. umass.edu

While specific studies on the degradation kinetics of this compound are limited, the general trends for other polyhalogenated DBPs suggest it would have moderate stability, likely being more prone to degradation than chlorinated analogs but more stable than iodinated ones.

DBP Class StabilityGeneral Trend in Water Distribution Systems
Chlorinated DBPs Generally the most stable class. sdstate.edu
Brominated DBPs Less stable than chlorinated DBPs. sdstate.edu Their degradation rates can be influenced by pH and temperature. sdstate.edu
Iodinated DBPs Generally the least stable class, prone to faster degradation. sdstate.edu

This table presents the general stability hierarchy for halogenated disinfection byproducts.

Remediation Technologies and Environmental Management Strategies

The removal of this compound and other halogenated organic compounds from water is crucial for ensuring public health. While remediation technologies have not been extensively studied specifically for this compound, effective strategies can be derived from research on similar chemical structures, such as other polyhalogenated alkanes and DBPs. frtr.govchemviron.euresearchgate.net

Adsorption, Ozonation, and Advanced Oxidation Processes (AOPs)

Physicochemical treatment methods are highly effective for removing a broad range of organic contaminants from water.

Adsorption: Adsorption onto activated carbon is a widely used and effective technology for removing organic compounds, including halogenated pollutants, from water. chemviron.euresearchgate.net The process works through physisorption, where molecules of the contaminant adhere to the highly porous surface of the activated carbon. chemviron.eu The effectiveness of adsorption generally increases with the molecular weight of the compound and the degree of halogenation. chemviron.eu Granular activated carbon (GAC) filters are a common application of this technology in water treatment. chemviron.eu

Ozonation: Ozone (O₃) is a powerful oxidant used in water treatment for disinfection and the degradation of organic chemicals. nih.gov It can break down complex organic molecules, although its effectiveness can be selective. researchgate.net For brominated compounds, ozonation can be complex, as it may also contribute to the formation of other brominated byproducts like bromate, particularly in bromide-rich waters. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs): AOPs are a class of treatments that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize pollutants. researchgate.netiwaponline.com These processes are capable of destroying a wide array of refractory organic contaminants, including halogenated hydrocarbons. researchgate.netpjoes.com Common AOPs include the combination of ozone with hydrogen peroxide (O₃/H₂O₂), ozone with ultraviolet (UV) light (O₃/UV), and UV with H₂O₂. researchgate.net AOPs can often achieve complete mineralization of organic pollutants to carbon dioxide and inorganic ions. pjoes.com

TechnologyMechanismTarget Pollutants
Activated Carbon Adsorption Physical adsorption onto a porous surface. chemviron.euBroad range of organic compounds, including pesticides, solvents, and halogenated organics (e.g., THMs, PFAS). chemviron.eu
Ozonation Direct oxidation by molecular ozone. nih.govBacteria, viruses, and a range of organic chemicals (e.g., pesticides, phenols). nih.gov
Advanced Oxidation Processes (AOPs) Oxidation by highly reactive hydroxyl radicals (•OH). researchgate.netRecalcitrant and toxic organic compounds, including halogenated hydrocarbons, aromatic compounds, and pesticides. researchgate.netiwaponline.com

This table provides an overview of common remediation technologies applicable to halogenated organic compounds.

Bioremediation and Phytoremediation Potential

Biological treatment methods offer environmentally friendly and potentially cost-effective alternatives for managing contamination with halogenated organic compounds.

Bioremediation: This strategy utilizes microorganisms to break down pollutants. The microbial degradation of halogenated alkanes has been documented under both aerobic and anaerobic conditions. nih.govresearchgate.netijabbr.com For highly halogenated compounds, anaerobic reductive dehalogenation is often a key initial step, where bacteria replace halogen atoms with hydrogen. researchgate.net Studies have shown that soil bacteria, such as Nitrosomonas europaea, and various bacterial consortia can degrade brominated organic compounds. nih.govmdpi.com This suggests a potential for developing bioremediation systems to treat water or soil contaminated with this compound.

Phytoremediation: Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. frtr.govajol.info Plants can treat a variety of organic pollutants, including halogenated hydrocarbons, through several mechanisms: frtr.govresearchgate.nettaylorandfrancis.com

Phytoextraction: Uptake of contaminants by plant roots and accumulation in the shoots.

Phytodegradation: Breakdown of contaminants within plant tissues by metabolic enzymes.

Rhizodegradation: Breakdown of contaminants in the soil by microbial activity stimulated in the plant's root zone (rhizosphere). The applicability of phytoremediation for halogenated volatile organic compounds has been established, and research is expanding to include brominated compounds, indicating its potential as a management strategy for contaminants like this compound. frtr.govresearchgate.net

Toxicological and Ecotoxicological Investigations of Pentabromoethane

In Vitro and In Vivo Toxicity Assessments

Acute and Chronic Toxicity Studies in Laboratory Models

Pentabromoethane has been the subject of toxicological evaluation to determine its potential hazards to biological systems. nih.gov Acute toxicity studies classify this compound as toxic if swallowed, in contact with skin, or inhaled. nih.govechemi.com It is also known to cause skin and serious eye irritation. nih.govechemi.com

In a 21-day gavage study, all rat subjects administered 0.53 mg/kg/day of this compound died by the end of the study, highlighting its potential for significant toxicity upon repeated exposure. cpsc.gov Further studies on halogenated ethanes, including this compound, have shown increased kidney weights and evidence of renal toxicity in male rats. epa.govepa.govepa.gov

Chronic toxicity studies aim to characterize the toxicological profile of a substance after prolonged and repeated exposure. oecd.org While specific long-term studies exclusively on this compound are not extensively detailed in the provided results, the kidney has been identified as a target organ. cpsc.gov The primary objective of such studies is to identify target organs of toxicity and establish exposure-response relationships. europa.eu Laboratory models, typically rodents, are used, with both sexes being evaluated to account for potential differences in susceptibility. oecd.orgeuropa.eu

Table 1: Summary of Acute Toxicity Data for this compound

Endpoint Observation Reference
Acute Oral Toxicity Toxic if swallowed nih.govechemi.com
Acute Dermal Toxicity Toxic in contact with skin nih.govechemi.com
Acute Inhalation Toxicity Toxic if inhaled nih.govechemi.com
Skin Irritation Causes skin irritation nih.govechemi.com
Eye Irritation Causes serious eye irritation nih.govechemi.com

Genetic Toxicology: Mutagenicity and DNA Damage Studies

The genotoxic potential of this compound has been investigated through various assays. Genetic toxicology studies are crucial for identifying substances that can induce genetic alterations, such as gene mutations and chromosomal damage. oup.com

This compound was evaluated in a Salmonella/E.coli Mutagenicity Test (Ames Test) and was found to be negative, suggesting it does not cause gene mutations in these bacterial systems. nih.govoup.comresearchgate.net However, there are indications that some brominated flame retardants, while not mutagenic themselves, may promote the carcinogenicity of other mutagenic compounds. wur.nl

In the in vitro MultiFlow® DNA Damage assay, which uses TK6 cells to assess multiple biomarkers of genotoxicity, there was insufficient data to definitively classify the genotoxic potential of this compound without metabolic activation. oup.comresearchgate.netnih.gov This assay measures markers such as p53 activation, γH2AX (a marker for DNA double-strand breaks), and changes in chromosome number. nih.gov The study noted that the tested concentrations for this compound, supplied by the National Toxicology Program (NTP), were limited. oup.com

Organ-Specific and Systemic Effects

Renal and Hepatic Responses to Exposure

Studies have identified the kidney as a target organ for this compound toxicity. cpsc.gov In a comparative study of halogenated ethanes, administration of this compound to male rats resulted in increased kidney weights and other signs of renal toxicity. epa.govepa.govepa.gov Specifically, hyaline droplet nephropathy was observed in rats treated with this compound. epa.govepa.gov

The liver is another organ of concern regarding exposure to halogenated compounds. While direct studies on the hepatic effects of this compound are limited in the provided information, related compounds have been shown to affect the liver. cpsc.gov For instance, some chlorinated paraffins, which are also halogenated hydrocarbons, have been found to affect the liver. cpsc.gov

Neurodevelopmental and Endocrine System Disruptions (as related to brominated organic compounds)

While specific studies on the neurodevelopmental and endocrine-disrupting effects of this compound are not detailed, the broader class of brominated flame retardants (BFRs), to which this compound is related, has raised concerns. amazonaws.com Several BFRs are recognized for their potential to disrupt the endocrine system and cause neurodevelopmental effects. amazonaws.comnih.gov

Research on polybrominated diphenyl ethers (PBDEs), a major class of BFRs, has shown that several congeners can induce neurodevelopmental effects in rodents, including alterations in spontaneous behavior, hyperactivity, and impaired learning. nih.gov These findings have raised concerns about potential IQ loss and other neurodevelopmental consequences in children exposed to these compounds. nih.gov The mechanisms for these effects are not fully understood but are a key area of ongoing research. nih.gov Some brominated compounds are also suspected of interfering with sex hormone receptors. turi.org

Bioaccumulation Kinetics and Biotransformation Pathways

The potential for bioaccumulation is a significant concern for persistent organic pollutants. Brominated flame retardants as a group are noted for their potential for bioaccumulation. amazonaws.com The physicochemical properties of many BFRs, such as low water solubility and a high octanol-water partition coefficient, suggest a tendency to accumulate in fatty tissues of organisms. amazonaws.com

Specific data on the bioaccumulation kinetics and biotransformation pathways of this compound are limited in the provided search results. However, the study of bioaccumulation kinetics in organisms like the freshwater invertebrate Gammarus pulex for other organic pollutants involves determining uptake and elimination rate constants to calculate bioaccumulation factors. nih.gov Such studies can also provide insights into biotransformation by identifying metabolites. nih.gov The persistence of related compounds like hexabromoethane (B14528) in the environment, with an estimated half-life of 3 to 6 years in soil, highlights the potential for long-term ecological impacts and bioaccumulation in food chains.

Risk Assessment Methodologies and Regulatory Implications

The risk assessment for chemical substances like this compound involves a structured process to identify potential hazards, evaluate the likelihood and severity of adverse effects, and characterize the potential risk to human health and the environment. dataguard.com Methodologies for such assessments can be broadly categorized as qualitative, quantitative, or a hybrid semi-quantitative approach. drata.comcentraleyes.com

Qualitative Assessment: This approach relies on descriptive categories (e.g., low, medium, high) to evaluate risk based on expert judgment. drata.com

Quantitative Assessment: This method uses numerical data and models to estimate probabilities of harm and potential financial or health impacts. drata.com

Semi-Quantitative Assessment: This hybrid model combines numerical scoring with qualitative categories to provide a more structured, yet flexible, risk evaluation. centraleyes.com

These methodologies consider factors such as hazard identification, exposure assessment, and dose-response analysis to characterize risk. dataguard.com For this compound, the primary output of such assessments is reflected in its regulatory classifications and listings.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a key framework for its hazard identification. According to notifications made to the ECHA C&L Inventory, this compound is classified as acutely toxic and an irritant. nih.gov

Interactive Data Table: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed nih.gov
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin nih.gov
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled nih.gov
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation nih.gov
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation nih.gov

Due to its hazardous properties, this compound is subject to regulatory scrutiny. It is included in the Global Automotive Declarable Substance List (GADSL), marking it as a substance whose presence in automotive parts must be declared. gadsl.orgflex.com This listing indicates a concern within the industry regarding its potential impact and the need for transparency in the supply chain. Furthermore, its inclusion in various chemical databases used for regulatory and safety purposes, such as the EPA's DSSTox and the NORMAN Suspect List Exchange, highlights its status as a compound of potential concern requiring monitoring and management. drata.comnih.gov

Comparative Toxicology of Halogenated Ethanes

The toxicology of halogenated ethanes is heavily influenced by the number and type of halogen atoms attached to the ethane (B1197151) backbone, as well as their specific positioning. Structure-activity relationship studies reveal general trends in toxicity across this chemical class.

Research indicates that for halogenated alkanes, toxicity tends to increase with the number of halogen atoms. nist.gov Furthermore, when comparing compounds with the same number of halogens, brominated substances generally exhibit higher toxicity than their chlorinated counterparts. nist.gov For example, a comparative study on 1,2-dihaloethanes demonstrated that 1,2-dibromoethane (B42909) and 1-bromo-2-chloroethane (B52838) produced similar levels of hepatic DNA damage, whereas a significantly higher dose of 1,2-dichloroethane (B1671644) was required to elicit a comparable effect. nih.gov This suggests a greater potential for toxicity and genotoxicity with increasing bromine substitution.

The position of the halogens is also a critical determinant of toxicity. A notable difference in toxicity is observed between isomers; for instance, 1,1,1-trichloroethane (B11378) has been shown to be up to 10 times more toxic than 1,1,2-trichloroethane, underscoring the importance of halogen placement on the carbon atoms. nist.gov

This compound, being a highly brominated ethane, fits the profile of a compound with significant toxic potential. Its GHS classification as "toxic" across oral, dermal, and inhalation routes aligns with the general principles of halogenated alkane toxicology. nih.gov While specific median lethal dose (LD50) values are not consistently reported across comparative studies, a comparison of hazard classifications provides insight into its relative toxicity.

Interactive Data Table: Comparative Hazard Profiles of Selected Halogenated Ethanes

CompoundMolecular FormulaKey Hazard Statements (where available)
This compound C₂HBr₅Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation. nih.gov
1,2-DibromoethaneC₂H₄Br₂May cause cancer; Fatal if inhaled; Toxic if swallowed or in contact with skin; Causes skin and serious eye irritation. nih.gov
1,2-DichloroethaneC₂H₄Cl₂Highly flammable liquid and vapor; May cause cancer; Harmful if swallowed; Causes skin and serious eye irritation. nih.gov
1,1,1-TrichloroethaneC₂H₃Cl₃Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation; May cause drowsiness or dizziness. nist.gov

The data suggests that the degree and nature of halogenation are primary drivers of toxicological effects within the halogenated ethane family. The high degree of bromination in this compound is consistent with its classification as a substance with high acute toxicity.

Specialized Research Applications and Derivatives of Pentabromoethane

Advanced Flame Retardant Research and Mechanism Development

The high bromine content of pentabromoethane has led to its investigation in the field of flame retardancy. Research in this area focuses on understanding and optimizing its potential to inhibit or suppress combustion processes.

Radical Scavenging Chemistry in Fire Suppression

The primary mechanism by which brominated compounds like this compound are thought to act as flame retardants is through radical scavenging in the gas phase of a fire. During combustion, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, propagate the chain reactions that sustain a flame. mdpi.com

When a brominated flame retardant is heated, it decomposes and releases bromine radicals (Br•). These bromine radicals are effective at interfering with the combustion chemistry. nist.gov They can react with the key chain-propagating radicals, forming less reactive species and thereby interrupting the combustion cycle. This chemical inhibition of the flame is a key area of research for developing more effective fire-suppressing agents. mdpi.com The effectiveness of halogen-based scavengers in flame suppression is a subject of ongoing study, with comparisons being made to other chemical inhibitors. nist.gov

Integration into Novel Polymer Systems

This compound and similar brominated compounds are often used as additive flame retardants. pops.int This means they are physically mixed with a polymer rather than being chemically bound to the polymer chain. service.gov.uk The effectiveness of an additive flame retardant depends on its compatibility with the host polymer and its ability to be released at the appropriate temperature to inhibit combustion. service.gov.uk

Research in this area explores the integration of such compounds into various polymer matrices. service.gov.ukgoogle.com The goal is to develop polymer systems with enhanced fire resistance without compromising the material's other essential properties. The development and testing of new flame-retardant systems can be a lengthy process, sometimes taking over a decade to commercialize a novel system. service.gov.uk

Tracer Applications in Materials Science and Industrial Processes

The distinct elemental signature of this compound makes it a candidate for use as a tracer in various scientific and industrial applications.

Nondestructive Measurement Techniques (e.g., X-ray Spectrochemical Analysis)

X-ray spectrochemical analysis techniques, such as X-ray fluorescence (XRF), are powerful tools for determining the elemental composition of materials. govinfo.gov These methods rely on the principle that each element emits characteristic X-rays when excited. wiley.com The presence of the five bromine atoms in this compound provides a strong and unique signal that can be detected by XRF.

This characteristic allows it to be used as a tracer to follow the distribution and concentration of a substance it is mixed with. Because XRF is a nondestructive technique, it allows for the analysis of materials without altering them, which is crucial in many quality control and research scenarios. icdd.comrsc.org

Homogeneous Mixture Formation with Carrier Substances

For this compound to be an effective tracer, it must form a homogeneous mixture with the substance being tracked. nxp.comalps.com This ensures that the measurement of the tracer accurately reflects the distribution of the carrier material. The ability to form a uniform blend is a critical property for any tracer compound. In industrial processes, ensuring a consistent mixture is vital for quality control. alps.com

Role in the Synthesis of Functional Materials and Specialty Chemicals

Beyond its direct applications, this compound can also serve as a starting material or reagent in the synthesis of other valuable chemicals. d-nb.infooceanicpharmachem.com

The chemical reactivity of the carbon-bromine bonds in this compound allows it to be used in various organic synthesis reactions. For instance, it can be used for the introduction of bromine atoms into other organic molecules, a process known as bromination. This is a fundamental step in the creation of many specialty chemicals and functional materials. synvisionchem.comchemspeed.com For example, this compound has been used in the synthesis of bromo-cyclopentadienyl carbonyl complexes, which are precursors to further functionalized iron half-sandwich complexes. d-nb.info

Precursors for Pharmaceutically Relevant Motifs

While not a direct precursor to a wide range of pharmaceuticals, this compound is a key starting material for intermediates used in the synthesis of certain bioactive compounds. Its primary role in this context is to generate smaller, functionalized molecules that are then incorporated into larger, more complex structures with biological relevance, such as in the agrochemical and pharmaceutical industries.

One notable application is in the synthesis of intermediates for pyrethroid insecticides. google.com Pyrethroids are a class of synthetic insecticides structurally based on natural pyrethrins, which are found in chrysanthemum flowers. arkat-usa.orgarkat-usa.orgnih.gov The synthesis of these complex esters often requires specific building blocks that can be derived from simple halogenated compounds. arkat-usa.orgyoutube.com this compound can be used to generate brominated precursors that are essential for constructing the core structures of these potent agrochemicals. google.com

Furthermore, the dehydrobromination of polybrominated ethanes can yield vinyl halides like vinyl bromide. nih.govwikipedia.org Vinyl bromide is a valuable C2 building block in organic synthesis and has been identified as an intermediate in the production of some pharmaceutical products. nih.gov For instance, it is used in the synthesis of coenzyme Q10 and other organic bromo compounds. nih.gov The ability to generate such versatile intermediates underscores the indirect but significant role of compounds like this compound in the broader landscape of medicinal and organic chemistry.

Table 1: Transformation of this compound to Pharmaceutical/Agrochemical Intermediates This table is interactive. Click on the headers to sort.

Starting Material Reaction Product Intermediate Application
This compound Dehydrobromination Tetrabromoethylene (B1617066) Precursor for further synthesis wikipedia.org
This compound Dehydrobromination (Partial) Vinyl Bromide (and other bromoalkenes) Intermediate for pharmaceuticals (e.g., Coenzyme Q10) and polymers nih.govwikipedia.org

Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor in the synthesis of various complex organic molecules. Its reactivity is primarily centered on elimination reactions, where hydrogen bromide is removed to form highly functionalized alkenes.

A principal application of this compound is the synthesis of tetrabromoethylene (C₂Br₄). wikipedia.org This transformation is typically achieved through a dehydrobromination reaction, where a base is used to eliminate a molecule of hydrogen bromide (HBr) from the this compound structure. The resulting tetrabromoethylene is a dense, crystalline solid and a versatile building block in its own right, serving as a precursor for other specialized chemicals. wikipedia.org

The reaction proceeds via an elimination mechanism, often facilitated by a strong base. The presence of five bromine atoms influences the acidity of the single hydrogen atom, making it susceptible to abstraction by a base, which initiates the elimination of a bromide ion from the adjacent carbon.

Similarly, partial dehydrobromination or other substitution reactions can lead to the formation of various brominated alkenes. These vinyl bromides are particularly useful in organometallic chemistry. For example, vinylmagnesium bromide, a Grignard reagent, can be prepared from vinyl bromide. orgsyn.org This reagent is a powerful tool for forming new carbon-carbon bonds, allowing for the construction of more elaborate molecular frameworks through reactions with a wide range of electrophiles. orgsyn.org

Table 2: Key Synthetic Reactions Involving this compound This table is interactive. Click on the headers to sort.

Reactant Reagent(s) Product Reaction Type
This compound Base (e.g., KOH) Tetrabromoethylene Dehydrobromination wikipedia.org

Policy, Regulatory Landscape, and Research Gaps

Current Regulatory Status and International Guidelines for Brominated Compounds

The regulation of brominated compounds, including the specific chemical pentabromoethane, is part of a broader international effort to manage the risks associated with persistent organic pollutants (POPs) and other hazardous substances. environment.govt.nzwikipedia.org Key international agreements and regional regulations form the backbone of this control, primarily focusing on brominated flame retardants (BFRs) due to their widespread use and potential for environmental and health impacts. accustandard.com

A pivotal international treaty is the Stockholm Convention on Persistent Organic Pollutants , a global agreement to protect human health and the environment from POPs. environment.govt.nzwikipedia.org This convention, which entered into force in 2004, initially targeted twelve of the most hazardous chemicals and has since expanded its list to include several brominated flame retardants. environment.govt.nzwikipedia.orgpanda.org Specifically, commercial mixtures of polybrominated diphenyl ethers (PBDEs) like c-PentaBDE, which contains various isomers of pentabromodiphenyl ether, have been listed for elimination under the convention. brsmeas.orgpops.int The treaty mandates signatory parties to take measures to eliminate or restrict the production and use of these listed substances. environment.govt.nznih.gov

In the European Union , the Restriction of Hazardous Substances (RoHS) Directive and the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation are the primary legal frameworks. The RoHS Directive, adopted in 2003, restricts the use of specific hazardous substances in electrical and electronic equipment. europa.euplasticsintl.com Among the banned substances are polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), with a maximum permitted concentration of 1,000 ppm for each component. europa.euplasticsintl.comchemanager-online.comatslab.com While this compound is not explicitly named in the primary list of the RoHS Directive, the regulation of entire classes of brominated flame retardants has a significant impact on its use. chemanager-online.com

REACH requires companies to register chemicals and provide data on their potential risks. wikipedia.org The European Chemicals Agency (ECHA) is responsible for identifying substances of very high concern (SVHC), which may then be subject to authorization or restriction. pinfa.euuseforesight.io ECHA has identified numerous aromatic brominated flame retardants (ABFRs) as potentially persistent, bioaccumulative, and toxic (PBT) and has recommended a group approach to their regulation. pinfa.euuseforesight.io

In the United States , the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA) . acs.org The EPA has taken action to regulate certain PBDEs and has assessed the risks of other brominated compounds like hexabromocyclododecane (HBCD). acs.orgacs.org While there is no federal ban on all PBBs, their production in the U.S. has ceased, and several states have implemented their own restrictions on various flame retardants. nih.govepa.gov The EPA also sets standards for chemicals in drinking water and has established guidelines for bromine and its byproducts. epa.govepa.gov

Globally, other countries have also implemented regulations. For instance, Japan and India have banned or restricted the use of certain PBBs and PBDEs. nih.gov These international and national regulations create a complex landscape for the production and use of brominated compounds, driving a shift towards safer alternatives. futurebridge.com

Regulatory Status of Key Brominated Compounds

Compound/Group International Guideline/Regulation Key Provisions
Polybrominated Biphenyls (PBBs) Stockholm Convention, EU RoHS Directive, Various National Laws Listed for elimination or severe restriction. environment.govt.nznih.gov Banned in electrical and electronic equipment in the EU. europa.euplasticsintl.com
Polybrominated Diphenyl Ethers (PBDEs) Stockholm Convention, EU RoHS Directive, US EPA Actions Commercial mixtures (PentaBDE, OctaBDE, DecaBDE) listed for elimination or restriction. brsmeas.orgnih.gov Banned in electrical and electronic equipment in the EU. europa.euplasticsintl.com
Hexabromocyclododecane (HBCDD) Stockholm Convention, US EPA Assessment Listed for elimination under the Stockholm Convention. nih.gov Assessed for risks by the US EPA. acs.org
This compound General regulations for hazardous substances Not typically listed individually but falls under the broader category of brominated compounds and may be subject to general chemical safety regulations. ontosight.ainih.gov

Scientific Basis for Environmental and Health Risk Management

The scientific foundation for managing the environmental and health risks of brominated compounds, including this compound, is built on extensive research into their toxicity, persistence, and bioaccumulation potential. ontosight.ai These compounds are recognized as environmental contaminants that can pose significant threats to ecosystems and human health. ontosight.ai

Environmental Risks:

Brominated compounds can enter the environment through various pathways, including emissions during manufacturing, leaching from products, and disposal in landfills. inchem.orgcdc.gov Once in the environment, many of these compounds are persistent, meaning they resist degradation and can remain for long periods. wikipedia.org They can accumulate in soil and sediment and have been detected in air and water. accustandard.comcdc.gov

A significant concern is their toxicity to aquatic organisms. ontosight.ai Studies have shown that bromine, a component of these compounds, is highly toxic to fish and aquatic invertebrates. epa.gov The persistence and bioaccumulative nature of many brominated flame retardants mean they can build up in the fatty tissues of organisms, leading to biomagnification in the food chain. wikipedia.orginchem.org This poses a particular threat to predators at higher trophic levels. inchem.org The combustion of products containing polybrominated biphenyls (PBBs) can also lead to the formation of even more toxic byproducts, such as polybrominated dibenzofurans (PBDFs). inchem.orgnih.gov

Health Risks:

Human exposure to brominated compounds can occur through inhalation, ingestion of contaminated food and water, and skin contact. epa.govontosight.ai The U.S. Department of Health and Human Services and the International Agency for Research on Cancer have classified PBBs as reasonably anticipated to be and probably carcinogenic to humans, respectively, based on animal studies. epa.gov

Research has linked exposure to certain brominated compounds to a range of adverse health effects. These include:

Neurotoxicity: Effects on the brain and nervous system have been observed. europa.eu

Endocrine Disruption: Some brominated compounds can interfere with the body's hormone systems, particularly thyroid hormones. acs.org

Reproductive and Developmental Toxicity: Harm to the reproductive system and developmental problems in offspring have been documented. europa.eunih.gov

Carcinogenicity: Some brominated compounds are suspected of causing cancer. acs.orgnih.gov

This compound itself is considered a hazardous substance. ontosight.ai It is toxic if inhaled, ingested, or in contact with the skin, and can cause skin and eye irritation. ontosight.ainih.gov Studies in rats have indicated that this compound can cause renal toxicity. nih.govepa.gov The scientific evidence of these environmental and health risks underscores the need for stringent risk management strategies, including regulatory controls and the development of safer alternatives.

Summary of Health and Environmental Risks of Brominated Compounds

Risk Category Scientific Findings
Environmental Persistence Resistant to degradation, leading to long-term presence in the environment. wikipedia.org
Bioaccumulation Accumulates in the fatty tissues of living organisms. wikipedia.orginchem.org
Biomagnification Concentration increases in organisms at higher levels of the food chain. inchem.org
Aquatic Toxicity Toxic to fish and aquatic invertebrates. epa.govontosight.ai
Formation of Toxic Byproducts Combustion can create more hazardous substances like PBDFs. inchem.orgnih.gov
Human Carcinogenicity Some compounds are classified as probable or reasonably anticipated human carcinogens. epa.gov
Endocrine Disruption Can interfere with thyroid and other hormone systems. acs.org
Neurotoxicity Can adversely affect the nervous system. europa.eu
Reproductive/Developmental Effects Can harm the reproductive system and fetal development. europa.eunih.gov

Identification of Critical Research Gaps for Future Assessment

Despite the existing body of research on brominated compounds, significant knowledge gaps remain, particularly for less common substances like this compound. Addressing these gaps is crucial for a comprehensive risk assessment and the development of effective management strategies.

A primary research gap is the lack of extensive toxicological and ecotoxicological data for many individual brominated compounds. pops.int While major groups like PBDEs and PBBs have been studied, there is a scarcity of information on the specific health effects and environmental fate of many other brominated flame retardants. For this compound, while it is known to be hazardous, detailed long-term toxicity studies are limited. ontosight.ainih.gov

Further research is needed in the following areas:

Comprehensive Toxicity Profiling: There is a need for more in-depth studies on the carcinogenicity, mutagenicity, and reproductive toxicity of a wider range of brominated compounds. nih.gov

Environmental Transformation and Byproducts: Understanding how these compounds transform in the environment and the toxicity of their degradation and combustion products is incomplete. nih.gov

Exposure Assessment: More reliable data is needed on the levels of these compounds in various environmental media and human tissues to better assess exposure risks, especially for populations near hazardous waste sites. cdc.gov

Bioavailability and Toxicokinetics: Research into how these compounds are absorbed, distributed, metabolized, and excreted by living organisms is essential for understanding their health effects. inchem.org

Mixture Effects: Humans and wildlife are typically exposed to a mixture of different chemicals. Research on the combined toxic effects of multiple brominated compounds and their interactions with other pollutants is lacking.

Alternatives Assessment: As older brominated flame retardants are phased out, it is critical to thoroughly evaluate the potential health and environmental impacts of their substitutes to avoid "regrettable substitutions," where a new chemical turns out to be as harmful as the one it replaced. pinfa.euunep.org The European Chemicals Agency (ECHA) has noted that some organophosphorus flame retardants, often used as alternatives, may also pose hazards and require further investigation. pinfa.eu

Closing these research gaps will require a concerted effort from the scientific community, regulatory agencies, and industry to generate the necessary data for informed decision-making and the protection of human health and the environment.

Development of Sustainable Alternatives and Responsible Production Practices

In response to the growing regulatory pressure and environmental concerns surrounding halogenated flame retardants, there is a significant and growing movement towards the development and adoption of sustainable alternatives and more responsible production practices. futurebridge.comclariant.com

Sustainable Alternatives:

The primary focus of developing alternatives is on non-halogenated flame retardants. researchgate.net These alternatives are often based on different chemistries, such as phosphorus, nitrogen, or inorganic compounds. thepharmajournal.comstahl.com

Nitrogen-based Flame Retardants: These compounds, often used in conjunction with phosphorus-based retardants, also contribute to fire resistance. thepharmajournal.com

Inorganic Flame Retardants: Metal hydroxides, such as aluminum hydroxide (B78521) (ATH) and magnesium hydroxide (MDH), are widely used. thepharmajournal.com They work by releasing water when heated, which cools the material and dilutes the flammable gases. thepharmajournal.com Other inorganic compounds like borates and silicones are also used. thepharmajournal.com

Bio-based Flame Retardants: There is growing interest in developing flame retardants from renewable resources like lignin, cellulose, and chitosan. onlytrainings.complasticsengineering.org These bio-based alternatives offer the potential for a more sustainable and environmentally friendly approach to fire safety. mdpi.com Research projects are underway to commercialize these technologies for use in textiles, automotive, and aerospace industries. plasticsengineering.org

Responsible Production Practices:

Alongside the development of safer alternatives, the chemical industry is also implementing more responsible production and management practices.

Voluntary Emissions Control: Some industry groups have established voluntary programs to quantify and reduce the emission of brominated flame retardants throughout the supply chain. chemanager-online.com

Circular Economy Principles: Efforts are being made to design products and processes that align with a circular economy. This includes developing flame retardants that maintain their effectiveness after recycling. clariant.comeuropa.eu For example, some non-halogenated flame retardants allow plastics to retain their fire-resistant properties even after multiple recycling cycles. clariant.com

Improved Waste Management: Innovative technologies are being developed for the efficient removal of brominated flame retardants from waste streams, allowing for the safer recycling of plastics and reducing the environmental impact of disposal. europa.eu

The transition to sustainable alternatives and responsible practices is a complex process that requires collaboration between chemical manufacturers, product designers, recyclers, and regulators. pinfa.eu The ultimate goal is to ensure fire safety without compromising human health or environmental quality. stahl.com

Future Directions and Emerging Paradigms in Pentabromoethane Research

Synergistic Experimental and Computational Research Programs

The convergence of experimental and computational chemistry is a critical paradigm for advancing pentabromoethane research. Theoretical approaches are increasingly utilized to complement and guide experimental work, particularly given the expense and difficulty of some laboratory procedures. researchgate.netnsf.gov Computational models can predict a range of physicochemical properties, offering insights that can be validated through targeted experiments.

A powerful example of this synergy is the use of computational models to identify unknown metabolites. The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), for instance, can predict the boiling points of this compound metabolites. nih.gov When these theoretical boiling points are correlated with experimentally determined retention times from gas chromatography, it facilitates the identification of previously uncharacterized metabolic products. nih.gov Similarly, theoretical evaluations of debromination pathways for polybrominated compounds can guide experimental studies, as determining these for all possible congeners in the lab is often prohibitively expensive. researchgate.net

Advanced computational methods are also employed to resolve discrepancies between experimental data and theoretical predictions regarding molecular interactions. Techniques such as Density Functional Theory (DFT) and Hirshfeld surface analysis can refine our understanding of intermolecular forces. Furthermore, non-traditional methods, including high-throughput screening and computational toxicology, are being integrated into hazard assessments to bolster traditional data and enhance the understanding of toxicokinetics and toxicodynamics. turi.orgnih.gov

Table 1: Examples of Computational Methods in Brominated Compound Research

Computational MethodApplicationReference
COSMO-RSPredicting boiling points to aid in metabolite identification. nih.gov
Density Functional Theory (DFT)Optimizing geometries, calculating binding energies, and resolving data contradictions.
G3, G4, ccCA, CCSD(T)Calculating accurate thermochemical properties like enthalpies of formation. nsf.gov
Molecular DynamicsGenerating conformer ensembles to reproduce experimental physicochemical properties. nih.gov

Exploration of Novel Reaction Pathways and Catalysis

Future research is set to explore innovative synthetic routes for this compound and related compounds, with a strong emphasis on efficiency, selectivity, and sustainability. This includes the development of new catalytic systems that can operate under milder conditions and produce fewer waste products.

One promising area is the use of palladium-catalyzed reactions, such as carbon monoxide-mediated reductive cyclizations, which have been successfully employed in the synthesis of complex brominated molecules. nih.gov Another novel approach involves "green" bromination techniques. For example, a method using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a Lewis acid catalyst with potassium bromide in a polyethylene (B3416737) glycol (PEG-400) solvent offers an eco-friendly alternative for the bromination of aromatic compounds. researchgate.netinnovareacademics.in

Biocatalysis represents a particularly novel frontier. Research has identified biosynthetic pathways in marine bacteria, specifically the bmp gene cluster, that are responsible for the natural production of a variety of polybrominated compounds. mdpi.com Harnessing these enzymatic pathways could lead to highly specific and environmentally benign methods for synthesizing targeted brominated molecules. mdpi.comnih.gov Additionally, diversity-oriented synthesis is an emerging strategy to create large libraries of polybrominated derivatives for screening and identifying compounds with valuable biological activities. researchgate.net

Refined Analytical Methodologies for Ultra-Trace Detection

The accurate assessment of this compound's environmental fate and exposure requires highly sensitive analytical methods capable of detecting ultra-trace concentrations. The primary analytical technique remains gas chromatography coupled with mass spectrometry (GC/MS). cdc.govresearchgate.net However, significant refinements are enhancing detection limits and selectivity.

Advanced ionization techniques, such as electron capture negative ionization (ECNI-MS), are particularly sensitive for compounds containing four or more bromine atoms. cdc.gov For complex environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) provides superior separation power and increased detectability. gcms.cz Further improvements in selectivity and sensitivity have been achieved with gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS). nih.gov

To reach the sub-nanogram-per-liter levels required by some environmental standards, new methods are being developed, such as GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS). rsc.org This technique, combined with species-specific isotope dilution analysis using 81Br-labelled standards, allows for extremely reliable quantification at ultra-trace levels. rsc.org Innovations also extend to sample preparation, with modern extraction techniques like pressurized solvent extraction (PSE) and the use of focused ultrasonic processors significantly reducing solvent consumption and extraction time. researchgate.nettandfonline.com

Table 2: Advanced Analytical Techniques for Brominated Compound Detection

TechniqueKey AdvantageReference
GC-ECNI-MSHigh sensitivity for polybrominated compounds. cdc.gov
GCxGC-TOFMSDramatically increased separation power and detectability in complex matrices. gcms.cz
GC-MS/MSImproved selectivity and sensitivity with low limits of quantification. nih.gov
GC-ICP-MSUltra-trace determination at sub ng/L levels using isotope dilution. rsc.org
Pressurized Solvent Extraction (PSE)Efficient extraction from solid matrices like soil. tandfonline.com

International Collaboration in Environmental and Toxicological Research

Addressing the global challenges posed by persistent and bioaccumulative substances like this compound requires robust international collaboration. Bibliometric analyses of related compounds like PBDEs show a global research effort, though with varying levels of activity across different continents. nih.gov

Several international bodies are pivotal in coordinating research, assessment, and regulation. The European Chemicals Agency (ECHA), under the direction of the European Commission, regularly calls for evidence on brominated flame retardants to update hazard information and evaluate the need for restrictions. useforesight.io The Stockholm Convention targets persistent organic pollutants for reduction or elimination, influencing global policy on certain brominated compounds. maximizemarketresearch.com

Binational cooperation, such as the Great Lakes Binational Strategy between the United States and Canada, is essential for managing shared ecosystems. Such agreements facilitate coordinated monitoring, data sharing, and joint research initiatives to track contaminants and identify their sources. The International Joint Commission (IJC) further supports these efforts by providing scientific advice and recommendations to governments. ijc.org These collaborations draw on data from numerous sources, including the Organisation for Economic Co-operation and Development (OECD) and the International Agency for Research on Cancer (IARC), to form a comprehensive picture of the risks and guide collective action. researchgate.nethabitablefuture.org

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Pentabromoethane in laboratory settings?

  • Methodological Answer : While explicit synthesis protocols are not detailed in the provided safety data sheets (SDS), bromination of ethane derivatives (e.g., ethylene or acetylene) using brominating agents (e.g., Br₂ or HBr) under controlled conditions is a common approach. Researchers should optimize reaction parameters (temperature, catalyst, stoichiometry) and monitor progress via gas chromatography-mass spectrometry (GC-MS). Safety protocols, such as using inert atmospheres and corrosion-resistant equipment, are critical due to bromine’s reactivity .

Q. How should researchers handle this compound safely based on current hazard data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile operations .
  • Exposure Mitigation : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers away from incompatible materials (e.g., strong oxidizers). Note discrepancies in hazard classifications: Some SDS report acute toxicity (H302, H315) , while others state "no known hazard" . Validate handling protocols via institutional safety reviews.

Q. What purification techniques are effective for this compound?

  • Methodological Answer : Recrystallization using non-polar solvents (e.g., hexane) or fractional distillation under reduced pressure (boiling point ~210°C ) are viable. Monitor purity via nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC). Address discrepancies in reported physical properties (e.g., melting point) by cross-referencing multiple sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound?

  • Methodological Answer :

  • Experimental Validation : Use differential scanning calorimetry (DSC) to determine melting points. Compare results with literature values from peer-reviewed journals.
  • Computational Modeling : Apply density functional theory (DFT) to predict thermodynamic properties and validate experimental data.
  • Data Reconciliation : Note that SDS often omit critical data (e.g., "no data available" for melting points ), necessitating independent verification .

Q. What experimental strategies address discrepancies in toxicity data across safety data sheets?

  • Methodological Answer :

  • In Vitro/In Vivo Studies : Conduct acute toxicity assays (e.g., OECD Test Guideline 423) to evaluate oral (H302) and dermal (H315) toxicity. Compare results with SDS classifications .
  • Literature Review : Cross-reference regulatory databases (e.g., EPA, ECHA) to identify consensus on hazard thresholds.
  • Risk Assessment : Use probabilistic models to quantify uncertainty in conflicting data (e.g., Combi-Blocks’ "no known hazard" vs. Indagoo’s H319 ).

Q. How to design experiments to assess the environmental impact of this compound given limited ecological data?

  • Methodological Answer :

  • Ecotoxicology Studies : Use standardized tests (e.g., Daphnia magna acute toxicity) to evaluate aquatic impact.
  • Soil Mobility Analysis : Perform column leaching experiments to assess persistence and bioaccumulation potential, addressing gaps in SDS .
  • Computational Tools : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and half-lives.

Q. What analytical methods are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • GC-MS with Electron Capture Detection (ECD) : Optimize for halogenated compounds using DB-5MS columns and splitless injection.
  • Liquid-Liquid Extraction (LLE) : Use dichloromethane or ethyl acetate for sample preparation. Validate recovery rates via spike-and-recovery experiments.
  • Interlaboratory Comparisons : Address method variability by participating in proficiency testing programs.

Data Contradiction and Validation Strategies

Contradictory Parameter Sources Resolution Strategy
Melting Point3 (no data), 14 (4.05°C), 15 (N/A)Experimental DSC analysis
Toxicity Classification2 (no hazard) vs. 5 (H302, H315)In vivo LD50 testing
Ecological Persistence11 (no data)QSAR modeling + microcosm studies

Key Recommendations for Researchers

  • Cross-Verification : Always validate SDS data with peer-reviewed studies.
  • Safety First : Adopt conservative handling protocols despite conflicting hazard classifications.
  • Collaborative Efforts : Engage with analytical chemistry and toxicology experts to address data gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.